テクトル

概要

説明

テクトルは、チークの木(Tectona grandis)やその他の供給源から単離された天然物です。 これは、抗マラリア、抗真菌、抗癌作用を含む生物活性で知られるキノン誘導体です 。テクトルは、その潜在的な治療用途により、科学研究で大きな注目を集めています。

科学的研究の応用

Tectol has a wide range of scientific research applications:

Chemistry: Tectol is used as a precursor in the synthesis of various quinone derivatives.

Biology: Tectol exhibits significant activity against human leukemia cell lines and other cancer cell lines.

Industry: Tectol is used in the development of corrosion preventive compounds and coatings.

作用機序

テクトルは、主にタンパク質の翻訳後修飾に関与する酵素であるファルネシル転移酵素(FTase)の阻害を通じてその効果を発揮します。 FTaseを阻害することで、テクトルは細胞の増殖と生存に不可欠なタンパク質の機能を阻害し、細胞死を引き起こします 。 このメカニズムは、特に癌細胞とマラリア寄生虫に対して効果的です .

生化学分析

Biochemical Properties

Tectol plays a significant role in various biochemical reactions due to its quinone structure. Quinones are known to participate in redox reactions, acting as electron acceptors in biological systems. Tectol interacts with several enzymes and proteins, including oxidoreductases, which facilitate the transfer of electrons during metabolic processes . The interaction between tectol and these enzymes often involves the formation of reactive oxygen species, which can lead to oxidative stress in cells .

Cellular Effects

Tectol has been shown to affect various types of cells and cellular processes. In particular, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Tectol can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases . Additionally, tectol has been observed to inhibit the growth of fungal cells by disrupting their cell membrane integrity .

Molecular Mechanism

The molecular mechanism of tectol involves its ability to bind to specific biomolecules and modulate their activity. Tectol can inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair . By binding to these enzymes, tectol prevents them from performing their normal functions, leading to the accumulation of DNA damage and ultimately cell death . Tectol also affects gene expression by modulating the activity of transcription factors, which are proteins that regulate the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tectol have been observed to change over time. Tectol is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxygen . Long-term studies have shown that tectol can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis . These effects are often dose-dependent and can vary based on the specific cell type being studied .

Dosage Effects in Animal Models

The effects of tectol in animal models have been studied at various dosages. At low doses, tectol has been shown to have minimal toxic effects and can effectively inhibit tumor growth in cancer models . At higher doses, tectol can cause significant toxicity, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing adverse effects .

Metabolic Pathways

Tectol is involved in several metabolic pathways, including those related to its quinone structure. It interacts with enzymes such as cytochrome P450 oxidases, which are involved in the metabolism of various xenobiotics and endogenous compounds . Tectol can also affect metabolic flux by altering the levels of key metabolites, such as reactive oxygen species and glutathione . These changes can impact cellular redox balance and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, tectol is transported and distributed through interactions with specific transporters and binding proteins. For example, tectol can bind to albumin in the bloodstream, which facilitates its transport to various tissues . Once inside cells, tectol can accumulate in specific compartments, such as mitochondria, where it exerts its effects on cellular function . The localization and accumulation of tectol can influence its activity and effectiveness as a therapeutic agent .

Subcellular Localization

Tectol’s subcellular localization is critical for its activity and function. It has been observed to localize to mitochondria, where it can induce mitochondrial dysfunction and promote apoptosis . Tectol’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . These modifications can affect tectol’s stability, activity, and overall impact on cellular processes .

準備方法

テクトルの合成には、ナフトキノールから始まるいくつかの工程が含まれます。 このプロセスには、4-メトキシナフト-1-オールのTBS-エーテルの形成、続いて脱メチル化および環化反応が含まれます 。合成経路は次のとおりです。

モノ-TBS-保護ナフトキノール: 4-メトキシナフト-1-オールのTBS-エーテルの形成。

脱メチル化: 暗赤色の固体として生成物を得るためにBBr3を使用します。

環化: クロロホルム中で触媒としてエチレンジアミン二酢酸(EDDA)をナフトールと反応させると、保護されたクロメノールが得られます.

化学反応の分析

テクトルは、次のようなさまざまな化学反応を起こします。

酸化: テクトルは酸化されてキノン誘導体になることがあります。

還元: テクトルの還元により、ヒドロキノン誘導体が得られます。

これらの反応で使用される一般的な試薬および条件には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物には、キノンとヒドロキノン誘導体が含まれます .

科学研究への応用

テクトルは、広範囲にわたる科学研究への応用を持っています。

化学: テクトルは、さまざまなキノン誘導体の合成における前駆体として使用されます。

生物学: テクトルは、ヒト白血病細胞株や他の癌細胞株に対して有意な活性を示します.

類似化合物との比較

テクトルは、その特定の生物活性と作用機序により、他のキノン誘導体とは異なります。類似の化合物には、以下が含まれます。

ラパコール: 抗真菌および抗癌作用を持つ別のキノン誘導体です。

テクトキノン: 殺虫剤および抗真菌作用で知られています.

生物活性

Tectol, a natural compound isolated from the plant Lippia sidoides, has garnered attention for its significant biological activities, particularly in the fields of oncology and parasitology. This article provides a comprehensive overview of the biological activity of Tectol, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

- Chemical Name : Tectol

- CAS Number : 24449-39-6

- Molecular Formula : C15H14O4

- Molecular Weight : 258.27 g/mol

Tectol is identified as a farnesyltransferase (FTase) inhibitor , which plays a crucial role in the post-translational modification of proteins involved in cell signaling pathways. The inhibition of FTase disrupts the farnesylation process, which is essential for the function of several oncogenic proteins.

Biological Activity Overview

Tectol exhibits a range of biological activities, particularly:

- Anticancer Activity : Significant cytotoxic effects against human leukemia cell lines.

- Antimalarial Activity : Inhibition of drug-resistant strains of Plasmodium falciparum.

Efficacy Against Cancer Cell Lines

Research indicates that Tectol demonstrates potent activity against various human leukemia cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HL60 | 2.09 |

| CEM | 1.73 |

These values indicate that Tectol is effective in inhibiting the growth of these cancer cells at low concentrations, making it a promising candidate for further development in cancer therapy .

Antimalarial Activity

Tectol has also been shown to inhibit Plasmodium falciparum, particularly drug-resistant strains:

| Strain | IC50 (μM) |

|---|---|

| FcB1 (drug-resistant) | 3.44 |

This activity suggests that Tectol could be explored as a potential treatment for malaria, especially in regions where resistance to existing antimalarial drugs is prevalent .

Case Studies and Research Findings

Several studies have investigated the biological activity of Tectol:

- Cytotoxicity Studies : In vitro studies demonstrated that Tectol effectively induces apoptosis in leukemia cells, leading to cell cycle arrest and subsequent cell death.

- Structure-Activity Relationship (SAR) : Research has identified structural features critical for the inhibitory activity against FTase, paving the way for the design of more potent analogs .

- Comparative Studies : A comparative analysis with other FTase inhibitors revealed that Tectol possesses unique properties that may enhance its efficacy against both cancer and parasitic diseases.

特性

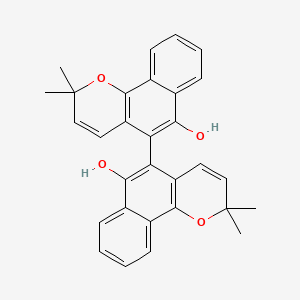

IUPAC Name |

5-(6-hydroxy-2,2-dimethylbenzo[h]chromen-5-yl)-2,2-dimethylbenzo[h]chromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O4/c1-29(2)15-13-21-23(25(31)17-9-5-7-11-19(17)27(21)33-29)24-22-14-16-30(3,4)34-28(22)20-12-8-6-10-18(20)26(24)32/h5-16,31-32H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTJXDIACKJEPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C3=CC=CC=C3C(=C2C4=C(C5=CC=CC=C5C6=C4C=CC(O6)(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30947318 | |

| Record name | 2,2,2',2'-Tetramethyl-2H,2'H-[5,5'-binaphtho[1,2-b]pyran]-6,6'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24449-39-6 | |

| Record name | Tectol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024449396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2',2'-Tetramethyl-2H,2'H-[5,5'-binaphtho[1,2-b]pyran]-6,6'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Tectol?

A1: Tectol has the molecular formula C30H26O4 and a molecular weight of 446.53 g/mol. [, , ]

Q2: What spectroscopic data is available for Tectol?

A2: Researchers have utilized various spectroscopic techniques to characterize Tectol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Electron Impact Mass Spectrometry (EIMS), and Electron Spin Resonance (ESR) spectroscopy. [, , ] Specifically, one study utilized one-dimensional and two-dimensional NMR experiments, including COSY, HMQC, and HMBC, for complete 1H and 13C chemical shift assignments of Tectol. []

Q3: In what plant species is Tectol found?

A3: Tectol has been isolated from several plant species, most notably teak wood (Tectona grandis). Other sources include Tabebuia chrysantha, Lippia sidoides, Phyllarthron comorense, and Tecomella undulata. [, , , , ]

Q4: What is the known biological activity of Tectol?

A4: Research suggests that Tectol, often in conjunction with Hemitectol, exhibits anti-wood rot activity. It demonstrates inhibitory effects against both brown and white rot fungi. Studies suggest this activity may stem from Tectol's ability to inhibit cellulase enzymes. [, ]

Q5: Does Tectol have any cytotoxic activity?

A5: One study reported that Tectol exhibited significant cytotoxic activity against human leukemia cell lines (HL60 and CEM). []

Q6: How does Tectol interact with fungal cell walls?

A6: While the exact mechanism remains unclear, studies using a transgenic Aspergillus niger strain suggest that Tectol induces cell wall stress. This stress response is observed through the induction of the 1,3-β-D-glucan synthase gene, a key enzyme involved in fungal cell wall synthesis. []

Q7: Does Tectol have any other potential applications?

A7: Research on Tectol's potential applications beyond its antifungal properties is ongoing. Some studies suggest it could have potential in anticancer and antiparasitic drug development, but further research is needed. []

Q8: How is Tectol's presence used in chemotaxonomy?

A8: The presence and quantity of Tectol, along with other quinones, serve as chemotaxonomic markers in teak wood (Tectona grandis). Analysis of these compounds aids in differentiating teak trees based on geographical origin and growth conditions. [, ]

Q9: What is the relationship between Hemitectol and Tectol?

A9: Hemitectol is believed to be the monomeric precursor to Tectol. It spontaneously dimerizes to form Tectol, suggesting Hemitectol might be the true natural product, and Tectol, an artifact of the isolation process. []

Q10: What other compounds are often found alongside Tectol in plant extracts?

A10: Tectol is often found alongside other naphthoquinones like Tectoquinone, Deoxylapachol, Lapachol, and other related compounds like squalene, palmitic acid, and various terpenoids. [, , ]

Q11: What is known about the stability of Tectol?

A11: While specific studies on Tectol's stability are limited, its presence in wood suggests a degree of natural stability. Research indicates that Tectol's color changes with air oxidation and in specific pH ranges. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。